molecular formula C31H45NO8 B1604931 Paludosine CAS No. 34137-24-1

Paludosine

Cat. No. B1604931
CAS RN: 34137-24-1
M. Wt: 559.7 g/mol
InChI Key: FQXZITIIHQHGBC-MOVKRCFWSA-N
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Description

Paludosine is a synthetic compound that has been studied for its potential as a therapeutic agent. It is a small molecule that is able to interact with a variety of molecular targets and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Vasorelaxant Action

The total alkaloid fraction obtained from Solanum paludosum, which includes paludosine, has been found to act as a vasorelaxant agent on rat thoracic aorta. This effect is more potent on endothelium-intact aorta and involves the NO/cGMP/PKG pathway and potassium channels. This discovery is significant for understanding the mechanisms by which these alkaloids can influence vascular health (Monteiro et al., 2012).

Antiproliferative Potential

Studies have shown that naphthoquinone derivatives from Cipura paludosa bulbs, related to paludosine, exhibit antiproliferative effects against several human tumor cell lines, including glioma and breast cancer. These findings suggest potential applications in cancer treatment (Campos et al., 2016).

Cognitive Enhancement

The ethanolic extract and naphthoquinones from the bulbs of Cipura paludosa have shown to enhance cognitive properties in rodents, suggesting potential therapeutic applications for memory and learning disorders. This effect may involve adenosine A1 and A2A receptors (Lucena et al., 2013).

Anti-inflammatory and Antinociceptive Activities

Compounds extracted from Cipura paludosa, including paludosine, have demonstrated significant anti-inflammatory and antinociceptive activities, justifying its traditional use for treating conditions associated with pain (Tessele et al., 2011).

Neuroprotective Properties

Cipura paludosa extract has shown potential in protecting against methyl mercury-induced neurotoxicity in adult mice, suggesting its use in neurological conditions related to excitotoxicity and oxidative stress (Lucena et al., 2007).

Mechanism of Action

Target of Action

Paludosin, also known as Paludosine, is a compound that has been studied for its potential antimalarial properties . The primary targets of Paludosin are likely to be the Plasmodium falciparum proteins, which are key to the life cycle of the malaria parasite . These proteins include the circumsporozoite protein (PfCSP) and the apical membrane antigen-1 (AMA-1) . These targets play crucial roles in the parasite’s ability to infect host cells and evade the immune system.

Mode of Action

It is believed that paludosin interacts with its targets, leading to disruption of the parasite’s life cycle . By binding to the Plasmodium falciparum proteins, Paludosin may inhibit the parasite’s ability to invade host cells, thereby preventing the spread of the infection .

Biochemical Pathways

Paludosin likely affects several biochemical pathways related to the life cycle of the malaria parasite. For instance, it may interfere with the de novo biosynthesis of arginine, a critical amino acid for the parasite . Additionally, Paludosin may disrupt lipid metabolism, which is essential for the parasite’s survival and growth .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of Paludosin’s action are likely to include the inhibition of parasite growth and the prevention of infection spread . For instance, Paludosin has shown promising cytotoxicity against several human tumour cell lines . .

Action Environment

The action, efficacy, and stability of Paludosin can be influenced by various environmental factors. For instance, the climate can affect the spread of the malaria parasite and thus the effectiveness of antimalarial compounds . Additionally, other environmental risks such as air pollution and changes in land use patterns can also influence the action of Paludosin . Understanding these environmental influences is crucial for optimizing the use of Paludosin in malaria treatment.

properties

IUPAC Name

[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22?,24-,25-,26-,27+,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXZITIIHQHGBC-MOVKRCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4[C@@H]3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955670
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paludosin

CAS RN

34137-24-1
Record name Paludosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034137241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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